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Compound of Interest

Compound Name:
Benzenepropanamine, 2-chloro-N-

methyl-

CAS No.: 103273-66-1

Cat. No.: B7843673

Get Quote

Executive Summary
2-Chloromethamphetamine (2-CMA) is a synthetic substituted amphetamine and a chlorinated

analog of methamphetamine. Unlike its non-chlorinated parent (methamphetamine) which acts

primarily as a psychostimulant via dopamine (DA) and norepinephrine (NE) release, 2-CMA

exhibits a distinct pharmacological profile characterized by potent serotonergic (5-HT)

modulation.

Historically utilized as a pharmacological probe, 2-CMA—like its isomers 3-CMA and 4-CMA

(para-chloroamphetamine, PCA)—is classified as a serotonergic neurotoxin. Its mechanism

involves the rapid depletion of cerebral serotonin and long-term reduction in tryptophan

hydroxylase (TPH) activity. This guide details the molecule's pharmacodynamics, metabolic

fate, and experimental utility in modeling serotonergic neurodegeneration.

Chemical Identity & Structural Analysis[1]
Nomenclature & Identification[1][2][3]
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Common Name: 2-Chloromethamphetamine (2-CMA).

Systematic Name: 1-(2-chlorophenyl)-N-methylpropan-2-amine; 2-chloro-N,

-dimethylbenzeneethanamine.

Ambiguous Synonym: 2-chloro-N-methyl-benzenepropanamine (often used in non-standard

databases referencing the propyl-amine backbone).

Molecular Formula: C

H

ClN

Molecular Weight: 183.68 g/mol

Structure-Activity Relationship (SAR)
The introduction of a chlorine atom at the ortho (2-) position of the phenyl ring significantly

alters the steric and electronic properties of the methamphetamine scaffold:

Steric Hindrance: The ortho-chloro substituent restricts rotation around the phenyl-alkyl

bond, favoring specific binding conformations at the serotonin transporter (SERT).

Lipophilicity: The halogenation increases lipophilicity (LogP ~2.8), facilitating rapid Blood-

Brain Barrier (BBB) penetration.

Selectivity Shift: Compared to methamphetamine, the 2-Cl substitution shifts selectivity from

DAT/NET towards SERT, although it retains significant dopaminergic activity compared to the

highly selective 4-CMA.

Property 2-CMA Methamphetamine 4-CMA (PCA)

Primary Target SERT / DAT DAT / NET SERT

Neurotoxicity Moderate (5-HT) High (DA/5-HT) Severe (5-HT)

Halogen Position Ortho (2-) None Para (4-)
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Neuropharmacological Mechanism
Mechanism of Action (MOA)
2-CMA functions as a substrate-type releaser of monoamines. Its action is biphasic:

Transporter Reversal: 2-CMA acts as a substrate for SERT and DAT. It enters the

presynaptic neuron via these transporters, competitively inhibiting the reuptake of

endogenous neurotransmitters.

Vesicular Depletion: Once intracellular, 2-CMA interacts with the Vesicular Monoamine

Transporter 2 (VMAT2), disrupting the proton gradient and causing the efflux of sequestered

serotonin into the cytoplasm.

Retrograde Release: The accumulation of cytoplasmic 5-HT triggers the reversal of SERT,

releasing a massive bolus of serotonin into the synaptic cleft.

Neurotoxicity Pathway
Unlike standard release, the administration of 2-CMA leads to long-term depletion of 5-HT. The

proposed mechanism involves the formation of reactive oxygen species (ROS) and

quinoprotein adducts.
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Figure 1: Proposed mechanism of 2-CMA induced serotonergic neurotoxicity involving

transporter reversal and oxidative stress.

Pharmacokinetics & Metabolism
Absorption & Distribution

Route: Rapidly absorbed via oral, intraperitoneal (i.p.), or subcutaneous routes.

Distribution: High volume of distribution (

) with significant accumulation in lipid-rich brain tissue.

Metabolic Pathways
2-CMA undergoes hepatic metabolism primarily via Cytochrome P450 enzymes.

N-Demethylation: The major pathway involves conversion to 2-Chloroamphetamine (2-CA).

2-CA is also a potent neurotoxin and contributes significantly to the in vivo effects of 2-CMA.

Ring Hydroxylation: Minor pathway leading to inactive phenolic metabolites.

Deamination: Conversion to the corresponding ketone (2-chlorophenylacetone).

Experimental Protocols
Synthesis (Reductive Amination)
Note: For authorized research use only. All precursors must be handled according to local

regulations.

Reaction Principle: Condensation of 2-chlorophenylacetone with methylamine followed by

reduction.

Precursors: 1-(2-chlorophenyl)propan-2-one (10 mmol), Methylamine (40% aq, 15 mmol).

Reducing Agent: Sodium Borohydride (NaBH

) or Sodium Cyanoborohydride (NaBH
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CN).

Procedure:

Dissolve ketone in Methanol (MeOH).

Add Methylamine solution and stir for 2 hours (Imine formation).

Cool to 0°C and add NaBH

portion-wise.

Stir at room temperature for 12 hours.

Workup: Acidify with HCl, evaporate MeOH, basify with NaOH, extract with

Dichloromethane (DCM).

Purification: Convert to Hydrochloride salt (2-CMA.HCl) using anhydrous HCl gas in ether.

Recrystallize from Isopropanol/Ether.

Neurotoxicity Assay: 5-HT Depletion
Objective: Quantify the neurotoxic potential of 2-CMA in rodent models.

Subjects: Male Sprague-Dawley rats (200-250g).

Dosing: Single injection of 2-CMA (10 mg/kg or 15 mg/kg, i.p.).

Survival Period: 7 days (to allow for clearance of acute drug effects and manifestation of

terminal degeneration).

Tissue Collection: Decapitation; rapid dissection of Striatum, Hippocampus, and Frontal

Cortex.

Analysis (HPLC-ECD):

Homogenize tissue in 0.1 M Perchloric acid.

Centrifuge (10,000g, 15 min).
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Inject supernatant into HPLC with Electrochemical Detection.

Endpoint: Measure levels of 5-HT and 5-HIAA compared to saline controls. A reduction of

>30% indicates significant neurotoxicity.

Safety & Toxicology Profile
Acute Toxicity

Sympathomimetic Crisis: Hyperthermia, tachycardia, hypertension, and mydriasis.

Serotonin Syndrome: Tremors, rigidity, hyperreflexia.

Chronic Neurotoxicity
2-CMA induces selective degeneration of serotonergic axon terminals.

Marker: Decrease in Serotonin Transporter (SERT) density (measured via [

H]-Paroxetine binding).

Enzyme: Irreversible inhibition of Tryptophan Hydroxylase (TPH).

Reversibility: Axonal regeneration may occur over months, but aberrant reinnervation

patterns are common.

Comparative Data Summary
Compound

SERT Affinity (

)

DAT Affinity (

)

Neurotoxicity
Potency

2-CMA High Moderate Moderate

4-CMA (PCA) Very High Low High

Methamphetamine Low Very High High (DA/5-HT)

MDMA High Moderate Moderate (5-HT)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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